5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
“5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. The starting materials often include a pyridine derivative, a pyrimidine derivative, and a methoxyphenyl group. The reaction conditions may involve:
Catalysts: Commonly used catalysts include palladium or copper-based catalysts.
Solvents: Organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 80°C to 150°C.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
“5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.
Substitution: The pyrrolidinyl group can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides or amines under basic conditions.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydropyrimidinones.
Substitution Products: Various substituted pyrido[2,3-d]pyrimidin-4(3H)-ones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
- 5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyridine-4(3H)-one
Uniqueness
“5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a pyrrolidinyl group on a pyrido[2,3-d]pyrimidin-4(3H)-one scaffold. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H18N4O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N4O2/c1-24-13-6-4-5-12(11-13)14-7-8-19-16-15(14)17(23)21-18(20-16)22-9-2-3-10-22/h4-8,11H,2-3,9-10H2,1H3,(H,19,20,21,23) |
InChI Key |
CQLWLBMKSSHHPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCC4 |
Origin of Product |
United States |
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